molecular formula C22H20N2OS B11329047 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,4-dimethylbenzamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,4-dimethylbenzamide

Cat. No.: B11329047
M. Wt: 360.5 g/mol
InChI Key: XNUKXGYMUVSPEN-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with N,4-dimethylbenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The indole and thiophene rings play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N,4-DIMETHYLBENZAMIDE is unique due to its combination of indole, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N,4-dimethylbenzamide

InChI

InChI=1S/C22H20N2OS/c1-15-9-11-16(12-10-15)22(25)24(2)21(20-8-5-13-26-20)18-14-23-19-7-4-3-6-17(18)19/h3-14,21,23H,1-2H3

InChI Key

XNUKXGYMUVSPEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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